Comprehensive Technical Guide: 4-[(Dimethylamino)methyl]pyridin-2-amine (CAS 741670-71-3)
Comprehensive Technical Guide: 4-[(Dimethylamino)methyl]pyridin-2-amine (CAS 741670-71-3)
Executive Summary
In modern medicinal chemistry, the design of small-molecule inhibitors relies heavily on privileged scaffolds that simultaneously optimize target affinity and pharmacokinetic (PK) properties. 4-[(Dimethylamino)methyl]pyridin-2-amine (CAS 741670-71-3) is a highly specialized, bifunctional building block frequently utilized in the development of kinase inhibitors and central nervous system (CNS) therapeutics[1]. It combines a 2-aminopyridine core—a classic hinge-binding motif—with a solubilizing dimethylaminomethyl vector. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic utility in drug design, and a self-validating synthetic protocol for its preparation.
Physicochemical Profiling & Structural Data
Understanding the baseline properties of CAS 741670-71-3 is critical for predicting its behavior in both synthetic workflows and biological systems. The molecule features two distinct basic centers: the primary aniline-like amine of the pyridine ring and the tertiary aliphatic amine.
Table 1: Core Chemical Properties
| Property | Value | Scientific Significance |
| CAS Number | 741670-71-3 | Unique identifier for commercial sourcing[1]. |
| Molecular Formula | C₈H₁₃N₃ | Defines the atomic composition[1]. |
| Molecular Weight | 151.21 g/mol | Low molecular weight ensures high ligand efficiency (LE) when incorporated into larger drug molecules[2]. |
| SMILES | CN(C)CC1=CC(=NC=C1)N | Facilitates computational docking and cheminformatics[3]. |
| Purity Standard | ≥97% | Minimum threshold required to prevent catalytic poisoning during downstream cross-coupling reactions[1]. |
Table 2: High-Resolution Mass Spectrometry (ESI) Profile
Accurate mass tracking is essential for reaction monitoring. The following adducts and their predicted collision cross sections (CCS) are standard benchmarks for LC-MS/MS validation[3].
| Adduct Species | Predicted m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 152.11823 | 132.1 |
| [M+NH₄]⁺ | 169.14477 | 152.1 |
| [M+Na]⁺ | 174.10017 | 139.4 |
Mechanistic Role in Drug Design
The architectural brilliance of 4-[(Dimethylamino)methyl]pyridin-2-amine lies in its dual-action pharmacophore.
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The Hinge-Binding Motif (2-Aminopyridine): In kinase drug discovery, the ATP-binding pocket contains a highly conserved "hinge region." The 2-aminopyridine moiety acts as a bidentate hydrogen bond donor/acceptor system. The endocyclic pyridine nitrogen accepts a hydrogen bond from the kinase backbone (e.g., the backbone N-H of a Met or Cys residue), while the exocyclic primary amine donates a hydrogen bond to a backbone carbonyl.
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The ADME-Enhancing Vector (Dimethylaminomethyl): The C4-position of the pyridine ring typically points outward toward the solvent-exposed region of the kinase active site. The dimethylaminomethyl group serves two purposes: it drastically improves aqueous solubility (a common bottleneck in flat, aromatic kinase inhibitors) and it can form electrostatic salt bridges with solvent-exposed acidic residues (Asp/Glu) to boost binding kinetics.
Pharmacophore model of CAS 741670-71-3 binding to a kinase ATP pocket.
Validated Synthesis & Manufacturing Protocol
While cross-coupling of pre-functionalized halides is possible, the most scalable, atom-economical, and chemically elegant route to this building block is the reductive amination of 2-amino-4-formylpyridine (2-aminopyridine-4-carboxaldehyde)[4]. This circumvents the need for harsh radical bromination and multiple protection/deprotection steps.
Step-by-step reductive amination workflow for synthesizing CAS 741670-71-3.
Step-by-Step Methodology & Causality
Step 1: Iminium Ion Formation
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Procedure: Dissolve 2-amino-4-formylpyridine (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE). Add a solution of dimethylamine (2.0 M in THF, 1.5 equiv). Stir at room temperature for 2 hours.
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Causality: DCE is selected over protic solvents (like methanol) to drive the equilibrium toward the iminium ion without prematurely solvolyzing the reducing agent. The absence of an external acid catalyst is intentional; the basicity of the dimethylamine and the aminopyridine core self-buffers the reaction. Adding acid would protonate the dimethylamine, destroying its nucleophilicity.
Step 2: Chemoselective Reduction
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Procedure: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise. Stir the suspension at room temperature for 12 hours under an inert atmosphere (N₂).
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Causality: NaBH(OAc)₃ is strictly chosen over NaBH₄. The electron-withdrawing acetate groups reduce the hydridic character of the boron, making it unreactive toward the starting aldehyde but highly reactive toward the more electrophilic iminium ion. This chemoselectivity prevents the formation of the unwanted 2-amino-4-(hydroxymethyl)pyridine byproduct.
Step 3: Quench and Extraction
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Procedure: Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Causality: A basic quench is mandatory. If an acidic quench is used, the highly basic tertiary amine product will become protonated and partition irreversibly into the aqueous layer, destroying the yield.
Step 4: Chromatographic Purification
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Procedure: Purify the crude residue via flash column chromatography on silica gel using a gradient of Dichloromethane/Methanol/Aqueous Ammonia (DCM:MeOH:NH₄OH = 90:9:1).
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Causality: The addition of 1% NH₄OH (or triethylamine) is a critical experimental choice. Without this basic modifier, the strongly basic dimethylamino group will undergo severe peak tailing and irreversible chemisorption onto the acidic silanol (Si-OH) groups of the silica stationary phase.
Analytical Characterization & Self-Validating QA
To ensure the trustworthiness of the synthetic output, the protocol must be self-validating. Rely on the following orthogonal analytical checks:
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TLC Validation (In-Process):
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Method: Spot the reaction mixture against the starting aldehyde. Elute with DCM:MeOH (9:1) containing 1% Et₃N.
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Validation: The starting aldehyde will be UV-active but unreactive to Dragendorff's reagent. The product will be UV-active and stain bright orange with Dragendorff's reagent, confirming the successful installation of the tertiary amine.
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¹H NMR Validation (Post-Process):
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Method: Record the spectrum in DMSO-d₆ or CDCl₃.
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Validation: The absolute disappearance of the highly deshielded aldehyde proton singlet (~10.0 ppm) validates complete conversion. The appearance of a 6-proton singlet at ~2.2 ppm confirms the intact dimethylamino group, and a 2-proton singlet at ~3.4 ppm confirms the newly formed methylene bridge.
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LC-MS Validation:
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Method: Electrospray Ionization (ESI+).
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Validation: A dominant peak at m/z 152.1 [M+H]⁺ must be observed, aligning with the PubChemLite predicted profile[3].
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References
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PubChemLite. "741670-71-3 (C8H13N3) - Structural Information and Predicted Collision Cross Section." Université du Luxembourg. Available at:[Link]
- Galemmo, R. A., Jr. "Aminopyridine compounds and methods for the preparation and use thereof." Google Patents (CA3062855A1).
